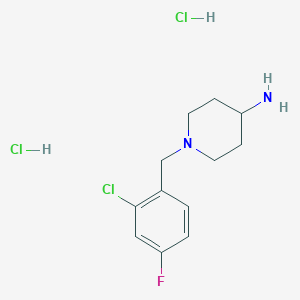

1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18Cl3FN2 and a molecular weight of 315.64 g/mol . This compound is commonly used in scientific research due to its unique properties, which enable its application in various studies, contributing to advancements in diverse fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Nucleophilic Substitution Reactions

The benzyl chloride group (C-Cl bond) enables nucleophilic substitution. Common reagents include:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| SN2 Displacement | Sodium hydroxide (NaOH), ethanol, reflux | Substituted benzyl derivatives |

| Amine-Mediated Alkylation | Piperidine derivatives in polar aprotic solvents | Secondary/tertiary amine adducts |

The electron-withdrawing fluorine atom at the para position directs nucleophilic attack to the ortho position of the benzyl chloride.

Amine Reactivity

The primary amine on the piperidine ring participates in:

Acylation

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Dichloromethane, room temperature | N-acetylpiperidine derivative |

| Benzoyl chloride | Triethylamine, reflux | N-benzoylated compound |

Reductive Amination

Formaldehyde and sodium cyanoborohydride yield N-methylpiperidine derivatives under mild acidic conditions.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, heat | Chlorofluorobenzoic acid |

| Ozone (O₃) | Followed by Zn/H₂O | Cleavage to aldehyde fragments |

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether | Dehalogenated benzylpiperidine |

| H₂/Pd-C | Ethanol, 50°C | Saturated piperidine ring |

Salt-Formation Dynamics

The dihydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but may limit reactivity in non-polar environments. Neutralization with NaOH releases the free base, increasing lipophilicity .

Stability Under Various Conditions

-

Thermal Stability : Decomposes above 200°C, releasing HCl gas.

-

pH Sensitivity : Stable in acidic conditions (pH 2–4); undergoes hydrolysis at pH > 8.

Comparative Reactivity of Structural Analogues

| Compound | Reactivity Profile |

|---|---|

| 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine | Lower electrophilicity at benzyl carbon due to meta-chloro orientation |

| 1-(4-Fluorobenzyl)piperidin-4-amine | Absence of chloro substituent reduces substitution reactivity |

科学的研究の応用

Pharmacological Applications

-

Antidepressant Activity

- Studies indicate that compounds similar to 1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research has shown that these compounds can enhance mood and alleviate symptoms of depression in preclinical models .

-

Antipsychotic Potential

- The compound's structural characteristics suggest potential antipsychotic properties. It may act on dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Investigations into its receptor binding affinity reveal promising results in modulating dopaminergic activity .

- Neuroprotective Effects

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin/norepinephrine | |

| Antipsychotic | Dopamine receptor modulation | |

| Neuroprotective | Reduces oxidative stress |

- Antidepressant Efficacy Study

- Neuroprotection Against Oxidative Stress

- Dopaminergic Activity Assessment

作用機序

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

1-(4-Fluorobenzyl)piperidin-4-amine: This compound shares a similar structure but lacks the chlorine atom.

1-(3,4-Dichlorobenzyl)piperidin-4-amine: This compound has two chlorine atoms instead of one chlorine and one fluorine atom.

Uniqueness

1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific research applications .

生物活性

1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including interaction with various receptors, synthesis methods, and relevant case studies.

- Molecular Formula : C12H18Cl3FN

- Molecular Weight : 315.64 g/mol

- CAS Number : 1349717-01-6

- Appearance : White solid, soluble in water

This compound features a piperidine ring with a chlorofluorobenzyl substituent, which contributes to its unique reactivity profile and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of neuropharmacology and antimalarial drug development.

Receptor Interactions

Preliminary studies indicate that this compound may interact with serotonin and dopamine receptors, suggesting potential implications for mood disorders and neuropharmacological applications. The binding affinity to these receptors is crucial for understanding its therapeutic potential.

Synthesis and Reactivity

The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions to optimize yield and purity. The compound undergoes nucleophilic substitutions and reactions characteristic of amines and halogens, which are essential for its reactivity in biological systems.

Antimalarial Activity

Recent investigations have highlighted the potential of this compound in antimalarial drug development. In vitro studies demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. The compound showed promising results in inhibiting parasite growth, indicating its potential as a lead candidate for further development.

Neuropharmacological Studies

Research has focused on the interaction of this compound with neurotransmitter systems. A study evaluated its effects on dopaminergic signaling pathways, revealing that it may enhance dopamine receptor activity. This effect could be beneficial in treating conditions such as depression or schizophrenia, where dopaminergic dysregulation is a concern.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride | 1286273-37-7 | Different substitution pattern on the benzyl group |

| N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride | 1349717-01-6 | Variation in amine configuration |

| 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride | 22396269 | Different chlorination position on the benzene ring |

These compounds differ primarily in their substitution patterns on the benzene ring or the configuration of the amine group, significantly influencing their biological activity and pharmacological properties.

特性

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2.2ClH/c13-12-7-10(14)2-1-9(12)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWYFZWJYSHHKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=C(C=C(C=C2)F)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl3FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。